(1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carbonitrile
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Description
(1S,3R,4R)-3-Amino-4-hydroxycyclopentane-1-carbonitrile, also known as AHCC, is a natural compound derived from shiitake mushrooms. It has gained attention in the scientific community for its potential health benefits, particularly in the field of cancer research.
Scientific Research Applications
Synthesis and Pharmaceutical Applications
- Synthesis of Amino Amides and Esters: A study by Arustamyan et al. (2019) discusses the alkaline hydrolysis of a similar compound, cyclopentane-1-carbonitrile, leading to new amino amides and esters with potential anticonvulsant activity (Arustamyan et al., 2019).
Chemical Transformations and Synthesis Methods
Stereoselective Synthesis of Functionalized Cyclopropanes
Dorizon et al. (1999) explored the one-pot palladium(0)-catalyzed alkylation and cyclization of similar carbonitriles, yielding functionalized cyclopropanes. This process highlights a method for asymmetric synthesis relevant to amino acid analogs (Dorizon et al., 1999).
Facile Synthesis of Tetrahydropyrimidoquinoline Derivatives
Research by Elkholy and Morsy (2006) involved treating cyclopentanone with carbonitriles, leading to derivatives with potential antimicrobial activity. This demonstrates the versatility of cyclopentane-1-carbonitriles in synthesizing various compounds (Elkholy & Morsy, 2006).
Applications in Material Science and Corrosion Inhibition
- Synthesis of Quinoline Derivatives as Corrosion Inhibitors: Verma et al. (2015) studied the synthesis of quinoline-3-carbonitrile derivatives, proving their efficacy as corrosion inhibitors for mild steel. This indicates the potential of carbonitrile derivatives in material science applications (Verma et al., 2015).
Anticancer and Antiviral Applications
Synthesis of Benzochromene Derivatives
Ahagh et al. (2019) synthesized benzochromene carbonitrile derivatives, demonstrating significant anti-proliferative properties against colorectal cancer cells. This suggests potential applications in cancer treatment (Ahagh et al., 2019).
Preparation of Carbocyclic Nucleoside Analogs
Rapoport et al. (2003) efficiently synthesized (1S,3R)-1-amino-3-(hydroxymethyl)cyclopentanes, key precursors for carbocyclic nucleosides with antiviral and antineoplastic activities. This highlights the significance of cyclopentane carbonitriles in medicinal chemistry (Rapoport et al., 2003).
properties
IUPAC Name |
(1S,3R,4R)-3-amino-4-hydroxycyclopentane-1-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-3-4-1-5(8)6(9)2-4/h4-6,9H,1-2,8H2/t4-,5+,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRDPYYCADCHRS-KVQBGUIXSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(C1N)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C[C@H]([C@@H]1N)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2247105-99-1 |
Source
|
Record name | rac-(1R,3S,4S)-3-amino-4-hydroxycyclopentane-1-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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